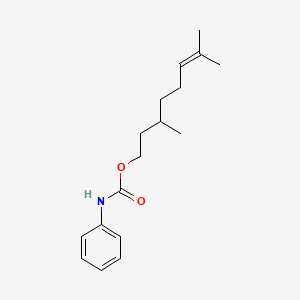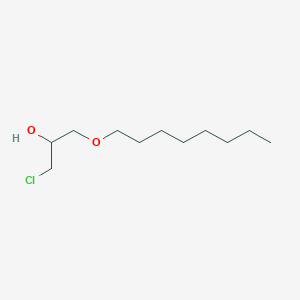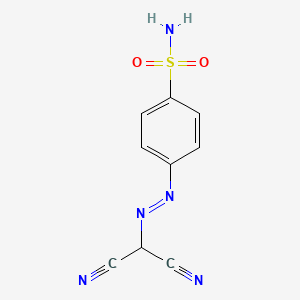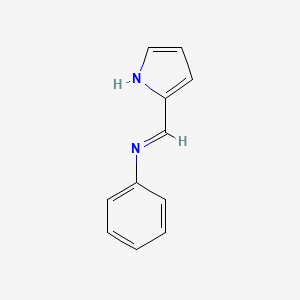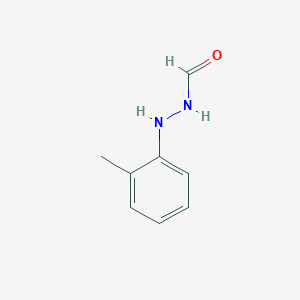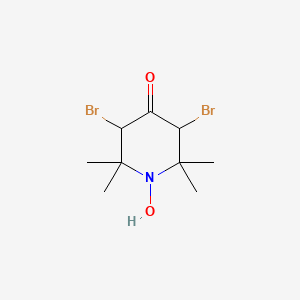
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is an organic compound with the molecular formula C9H15Br2NO It is a derivative of piperidinone, characterized by the presence of two bromine atoms at the 3 and 5 positions, a hydroxyl group at the 1 position, and four methyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted piperidinone derivatives with various functional groups.
科学研究应用
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or signal transduction .
相似化合物的比较
Similar Compounds
3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Lacks the hydroxyl group at the 1 position.
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one: Lacks the bromine atoms at the 3 and 5 positions.
2,2,6,6-Tetramethylpiperidin-4-one: Lacks both the bromine atoms and the hydroxyl group.
Uniqueness
3,5-Dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
66314-86-1 |
|---|---|
分子式 |
C9H15Br2NO2 |
分子量 |
329.03 g/mol |
IUPAC 名称 |
3,5-dibromo-1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C9H15Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7,14H,1-4H3 |
InChI 键 |
LIAOQMDOLHMEGN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(=O)C(C(N1O)(C)C)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


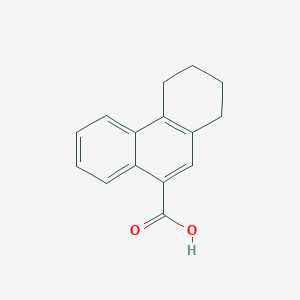
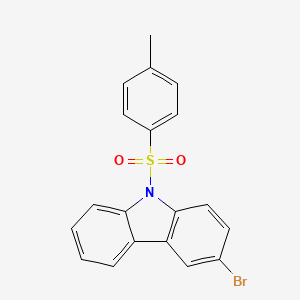
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
